N-(4-bromophenyl)-N,2-dimethylpropanamide
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Overview
Description
N-(4-bromophenyl)-N,2-dimethylpropanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N,2-dimethylpropanamide typically involves the reaction of 4-bromoaniline with 2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
N-(4-bromophenyl)-N,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: Employed in the development of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N-methylacetamide
- N-(4-bromophenyl)-N-ethylpropanamide
- N-(4-bromophenyl)-N,2-dimethylbutanamide
Uniqueness
N-(4-bromophenyl)-N,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a bromine atom on the phenyl ring and the dimethylpropanamide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
911228-68-7 |
---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)11(14)13(3)10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
InChI Key |
XRTMTDWGDVQMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C)C1=CC=C(C=C1)Br |
Purity |
0 |
Origin of Product |
United States |
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